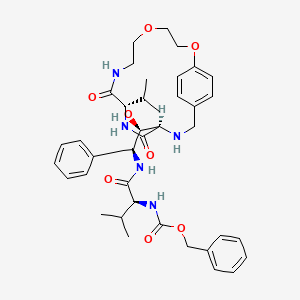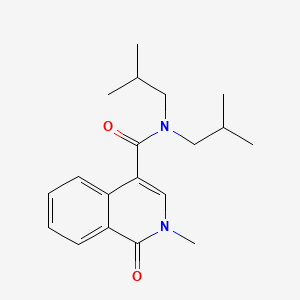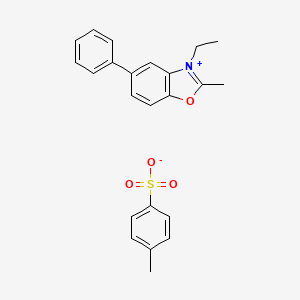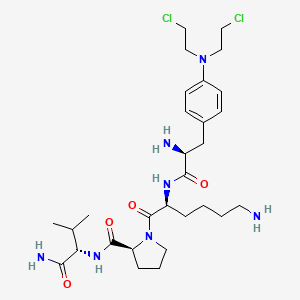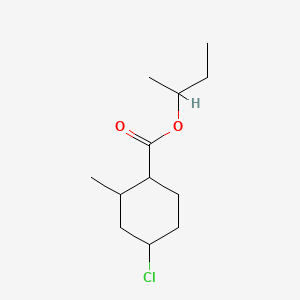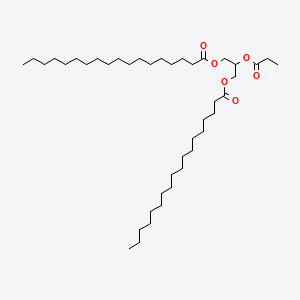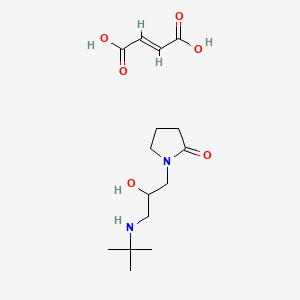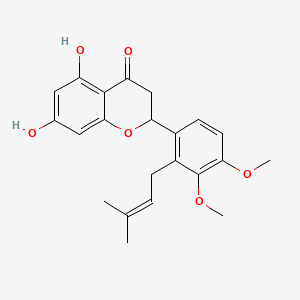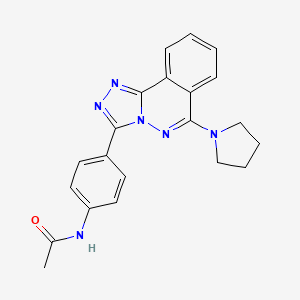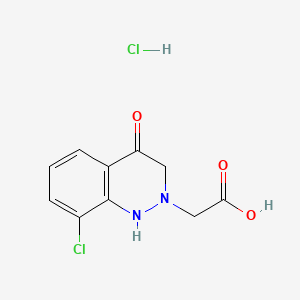
4-ethyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of an ethyl group attached to the fourth carbon of the indane structure. It is a colorless liquid hydrocarbon and is typically used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, this compound can be produced by the fractional distillation of heavy benzene fractions. The process involves the separation of indane derivatives from coal tar or petroleum sources, followed by hydrogenation to obtain the desired compound .
化学反应分析
Types of Reactions
4-ethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, such as halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound-1-one or this compound-1-carboxylic acid.
Reduction: Formation of more saturated hydrocarbons such as 4-ethyl-2,3-dihydro-1H-indane.
Substitution: Formation of halogenated derivatives like this compound-5-bromide.
科学研究应用
4-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis
作用机制
The mechanism of action of 4-ethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2,3-dihydro-1H-indene: Lacks the ethyl group at the fourth position.
4-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl group at the fourth position.
1-methylindane: Methyl group attached to the five-carbon ring.
Uniqueness
4-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point and solubility, as well as its interactions with other molecules .
属性
CAS 编号 |
66256-38-0 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
4-ethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-2-9-5-3-6-10-7-4-8-11(9)10/h3,5-6H,2,4,7-8H2,1H3 |
InChI 键 |
PAWMNDYOLLAFFK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC2=C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


